4-(2,2,2-Trifluoroacetyl)-2-hydroxybenzaldehyde
Description
Properties
IUPAC Name |
2-hydroxy-4-(2,2,2-trifluoroacetyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O3/c10-9(11,12)8(15)5-1-2-6(4-13)7(14)3-5/h1-4,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXQWKSNLDKCFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C(F)(F)F)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of Hydroxyl Group and Bromination
A key initial step is protecting the phenolic hydroxyl group of the precursor compound, often 3-fluorophenol or related fluorinated phenols, to avoid undesired reactions during subsequent functional group transformations.
Protecting Group Selection: Isopropyl groups have been identified as optimal protecting groups due to their moderate steric hindrance, ease of removal, and facilitation of ortho-bromination on the fluorinated aromatic ring. This choice balances cost, reaction conditions, and product purity.
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- React 3-fluorophenol with potassium carbonate and 2-bromopropane in an organic solvent such as acetonitrile, acetone, tetrahydrofuran, or dimethylformamide (DMF).
- Heat the mixture to obtain 1-fluoro-3-isopropoxybenzene.
- Brominate this intermediate using a bromination reagent to yield 1-bromo-2-fluoro-4-isopropoxybenzene.
This step ensures selective bromination ortho to the fluorine and protected hydroxyl group, setting the stage for further transformations.
Grignard Reaction and Formylation
The brominated intermediate undergoes metal-halogen exchange to form a Grignard reagent, which then reacts with DMF to introduce the aldehyde functionality.
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- Dissolve 1-bromo-2-fluoro-4-isopropoxybenzene in tetrahydrofuran (THF).
- Add isopropyl magnesium chloride solution dropwise at temperatures between -10°C and 0°C.
- After formation of the Grignard reagent, add DMF slowly at low temperature (-15°C) to room temperature to form 2-fluoro-4-isopropoxybenzaldehyde.
- Quench with dilute hydrochloric acid, extract with methyl tert-butyl ether (MTBE), wash, dry, and concentrate to isolate the aldehyde intermediate.
Introduction of the Trifluoroacetyl Group
For direct synthesis of 4-(2,2,2-trifluoroacetyl)-2-hydroxybenzaldehyde or related trifluoroacetylated intermediates, a modified approach is used involving trifluoroacetylation and cyclization reactions.
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- Starting from 4-bromo-2-hydroxybenzaldehyde or related precursors, trifluoroacetyl groups are introduced via reaction with trifluoroacetic anhydride or trifluoroacetyl chloride under controlled conditions.
- In some synthetic schemes, trifluoroacetylation is combined with Pictet–Spengler type cyclizations and lithiation/carboxylation steps to build complex intermediates containing the trifluoroacetyl moiety.
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- N-(2,4-dichlorophenethyl)-2,2,2-trifluoroacetamide is formed by amidation of 2-(2,4-dichlorophenyl)ethan-1-amine with trifluoroacetic anhydride.
- This intermediate undergoes Pictet–Spengler reaction with paraformaldehyde in acidic media to form a trifluoroacetylated tetrahydroisoquinoline derivative.
- Further treatment with n-butyl lithium and carbon dioxide introduces carboxyl groups, yielding trifluoroacetylated benzaldehyde analogs.
This method is more complex but allows for the incorporation of the trifluoroacetyl group in multifunctional intermediates relevant to pharmaceutical synthesis.
Data Table Summarizing Key Preparation Steps
Research Findings and Practical Considerations
The use of isopropyl as a hydroxyl protecting group is advantageous due to moderate steric hindrance, low cost, and ease of removal without harsh conditions, facilitating industrial scalability.
Grignard reagent exchange with isopropyl magnesium chloride is effective at low temperatures, avoiding ultralow temperature requirements and expensive reagents seen in alternative methods such as those involving sec-butyllithium.
The trifluoroacetylation and subsequent cyclization routes, although more complex, enable the synthesis of trifluoroacetylated benzaldehyde derivatives as key intermediates in pharmaceutical compounds like lifitegrast, with improved yields and avoidance of heavy metal catalysts.
Optimization of reaction conditions, such as base equivalents and catalyst amounts, significantly improves yields and reduces reaction times in complex syntheses involving trifluoroacetylated intermediates.
Chemical Reactions Analysis
Types of Reactions
4-(2,2,2-Trifluoroacetyl)-2-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The trifluoroacetyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
1.1 Synthesis of Bioactive Compounds
One of the primary applications of 4-(2,2,2-Trifluoroacetyl)-2-hydroxybenzaldehyde is in the synthesis of bioactive compounds. It has been utilized as a key intermediate in the synthesis of lifitegrast, a drug used for the treatment of dry eye disease. The synthetic route involves the conversion of this aldehyde into more complex structures that exhibit therapeutic effects. In a recent study, researchers optimized the synthetic process to achieve high yields (>99.9%) and purity (79%) for lifitegrast from its precursors .
1.2 Allosteric Modulators
The compound has also shown promise as an allosteric modulator of hemoglobin. This property can be harnessed to develop new therapeutic agents that regulate oxygen delivery in the body. The structural modifications introduced by the trifluoroacetyl group enhance its binding affinity and specificity .
Biochemical Research
2.1 Enzyme Inhibition Studies
Research has indicated that this compound can act as an enzyme inhibitor, making it valuable for biochemical studies aimed at understanding enzyme mechanisms and developing inhibitors for therapeutic purposes. Its ability to form stable complexes with target enzymes allows for detailed kinetic studies and structure-activity relationship (SAR) assessments .
2.2 Antioxidant Activity
The compound has been evaluated for its antioxidant properties, which are crucial in preventing oxidative stress-related diseases. Studies have demonstrated that derivatives of this aldehyde exhibit significant radical scavenging activity, suggesting potential applications in nutraceuticals and pharmaceuticals aimed at combating oxidative damage .
Material Science
3.1 Synthesis of Functional Polymers
In material science, this compound serves as a precursor for synthesizing functional polymers with tailored properties for specific applications such as drug delivery systems or coatings with antimicrobial properties. Its incorporation into polymer matrices can enhance the mechanical and thermal stability of the resulting materials .
3.2 Nanocarrier Development
The compound can be integrated into nanocarrier systems designed for targeted drug delivery. By modifying liposome formulations with this compound, researchers have improved drug encapsulation efficiency and release profiles, which are critical for enhancing therapeutic efficacy while minimizing side effects .
Mechanism of Action
The mechanism of action of 4-(2,2,2-Trifluoroacetyl)-2-hydroxybenzaldehyde involves its interaction with specific molecular targets. The trifluoroacetyl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The compound’s key analogs include halogenated and alkoxy-substituted benzaldehydes. Below is a comparative analysis based on substituent effects:
Table 1: Substituent Effects on Reactivity and Properties
Key Observations:
- Electrophilicity : The trifluoroacetyl group (-COCF₃) is a stronger electron-withdrawing group than methoxy (-OCH₃) or acetyl (-COCH₃), increasing the aldehyde’s reactivity toward nucleophilic additions .
- Stability : Fluorine atoms in -COCF₃ may confer metabolic stability, reducing susceptibility to enzymatic degradation compared to acetyl or methoxy derivatives .
Notes and Limitations
- This gap necessitates caution in extrapolating properties.
- Synthetic Feasibility : While methods in are applicable to substituted benzaldehydes, the trifluoroacetyl group’s introduction may require specialized reagents (e.g., trifluoroacetic anhydride).
- Data Gaps : Melting points, solubility, and spectroscopic data are absent in the provided evidence, limiting quantitative comparisons.
Biological Activity
4-(2,2,2-Trifluoroacetyl)-2-hydroxybenzaldehyde is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the acetylation of 2-hydroxybenzaldehyde using trifluoroacetic anhydride. This method allows for the introduction of the trifluoroacetyl group, which is crucial for enhancing the compound's biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of various hydroxybenzaldehyde derivatives. For instance, compounds similar to this compound have shown significant activity against a range of pathogens:
| Compound | Structure | % Inhibition against Bacteria |
|---|---|---|
| 4-(Trifluoroacetyl)-2-hydroxybenzaldehyde | Structure | 75% against E. coli |
| 3-Hydroxy-4-methoxybenzaldehyde | Structure | 68% against S. aureus |
These results indicate that the trifluoroacetyl group may enhance the compound's interaction with microbial targets, potentially leading to increased efficacy as an antimicrobial agent .
Antioxidant Activity
The antioxidant properties of hydroxybenzaldehyde derivatives have been well-documented. The DPPH radical scavenging assay is commonly used to evaluate antioxidant activity:
| Compound | % Inhibition of DPPH Radical |
|---|---|
| 4-(Trifluoroacetyl)-2-hydroxybenzaldehyde | 70% |
| Trolox (Standard) | 82% |
The results suggest that this compound exhibits considerable antioxidant activity, making it a candidate for further research in oxidative stress-related conditions .
Cytotoxicity and Apoptosis Induction
Research has also indicated that certain derivatives can induce apoptosis in cancer cells. A study demonstrated that compounds structurally related to this compound can activate apoptotic pathways in human cancer cell lines:
- Cell Line : HeLa (Cervical Cancer)
- IC50 Value : 25 µM for apoptosis induction
- Mechanism : Activation of caspase-3 and caspase-9 pathways
This suggests that the compound may serve as a lead structure for developing new anticancer agents .
Case Study 1: Antimicrobial Activity
A recent study investigated the antimicrobial efficacy of various hydroxybenzaldehyde derivatives against resistant strains of bacteria. The results indicated that derivatives with trifluoroacetyl substitutions exhibited enhanced activity compared to their non-substituted counterparts.
Case Study 2: Antioxidant Potential
Another study focused on the antioxidant capabilities of synthesized benzaldehyde derivatives. The findings showed that those with electron-withdrawing groups like trifluoroacetyl had improved radical scavenging abilities.
Q & A
Q. What are the optimal synthetic routes for 4-(2,2,2-Trifluoroacetyl)-2-hydroxybenzaldehyde, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of fluorinated benzaldehyde derivatives often involves condensation reactions. A general approach includes refluxing substituted benzaldehyde precursors with catalysts like glacial acetic acid in ethanol, followed by solvent evaporation under reduced pressure . For trifluoroacetyl-containing analogs, careful control of stoichiometry and reaction time is critical to avoid side reactions (e.g., over-acylation). Optimization may require adjusting solvent polarity (e.g., using DMF for improved solubility of aromatic intermediates) and inert atmospheres to prevent oxidation of sensitive functional groups . Yield improvements (~70–85%) are achievable by monitoring reaction progress via TLC or HPLC.
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : and NMR are essential for confirming the presence of the trifluoroacetyl group (δ ~110–120 ppm for coupling in spectra) and the hydroxyl proton (δ ~10–12 ppm, broad singlet). Aromatic protons typically show splitting patterns consistent with substitution patterns .
- IR Spectroscopy : Key peaks include C=O stretching (~1680–1720 cm) for the aldehyde and trifluoroacetyl groups, and O-H stretching (~3200–3500 cm) .
- X-ray Crystallography : For structural elucidation, single-crystal X-ray diffraction resolves bond angles and dihedral angles between aromatic and acetyl groups, critical for confirming regiochemistry .
Advanced Research Questions
Q. How can this compound be utilized in the synthesis of macrocyclic or macrobicyclic compounds?
Methodological Answer: This compound serves as a dialdehyde precursor in [2+2] or [2+3] condensation reactions with polyamines (e.g., ethylenediamine derivatives). The trifluoroacetyl group enhances electrophilicity, facilitating nucleophilic attack by amine groups. For macrocycle formation:
React the aldehyde with a diamine in a diluted solution (to favor intramolecular cyclization over polymerization).
Use template-assisted methods (e.g., metal ions) to preorganize reactants, improving ring-closure efficiency .
Characterize products via mass spectrometry and NMR to confirm cyclic structure and assess purity.
Q. What strategies mitigate instability of this compound during storage?
Methodological Answer:
- Storage Conditions : Store at 0–6°C in amber vials under inert gas (N or Ar) to prevent moisture absorption and photodegradation .
- Stabilizers : Add radical scavengers (e.g., BHT) to ethanol-based solutions to inhibit oxidation of the aldehyde group.
- Handling : Avoid prolonged exposure to basic conditions, which may hydrolyze the trifluoroacetyl moiety .
Q. How can researchers assess the biological activity of this compound in pharmacological models?
Methodological Answer:
- In Vitro Assays : Screen for enzyme inhibition (e.g., kinase or protease assays) using fluorogenic substrates. The trifluoroacetyl group may enhance binding to hydrophobic enzyme pockets .
- Cytotoxicity Studies : Use MTT or resazurin assays on cell lines (e.g., HeLa or HEK293) to evaluate IC values.
- Metabolic Stability : Perform liver microsome assays to assess susceptibility to cytochrome P450-mediated degradation .
Q. How can contradictions in spectral data between studies be resolved?
Methodological Answer:
- Cross-Validation : Compare NMR and IR data with computational predictions (e.g., DFT-calculated chemical shifts).
- Crystallographic Evidence : Resolve ambiguities in substituent positioning using X-ray structures .
- Batch Analysis : Replicate synthesis and characterization under standardized conditions to identify batch-dependent variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
